Kuguacin R
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Kuguacin R is typically isolated from the stems and leaves of Momordica charantia. The extraction process involves the use of ethanol to obtain a mixture of kuguacins, which are then separated and purified using chromatographic techniques . The synthetic routes for kuguacins, including this compound, often involve complex organic synthesis methods that require precise reaction conditions and catalysts.
Industrial Production Methods
Industrial production of this compound is not widely established due to the complexity of its synthesis. Most of the available this compound is obtained through extraction from natural sources rather than synthetic production. The extraction process is optimized to yield the highest purity and concentration of the compound .
Chemical Reactions Analysis
Types of Reactions
Kuguacin R undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .
Scientific Research Applications
Mechanism of Action
Kuguacin R exerts its effects through various molecular targets and pathways. For instance, its anti-diabetic activity is linked to the activation of visfatin, an adipose hormone involved in glucose metabolism . The compound also inhibits isocitrate lyase, an enzyme crucial for the survival of Mycobacterium tuberculosis during dormancy, highlighting its potential as an anti-tuberculosis agent .
Comparison with Similar Compounds
Similar compounds include Kuguacin A, Kuguacin B, Kuguacin C, and Kuguacin D . While these compounds share a common triterpenoid structure, Kuguacin R is unique due to its specific molecular configuration and biological activities. For example, Kuguacin J has shown promise as an inhibitor of neuraminidase, an enzyme involved in the influenza virus .
Conclusion
This compound is a fascinating compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and reactivity make it a valuable subject of study in various scientific fields. Continued research on this compound and its related compounds could lead to significant advancements in medicine and other industries.
Properties
Molecular Formula |
C30H48O4 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol |
InChI |
InChI=1S/C30H48O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-24,31-33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,24?,27-,28+,29+,30-/m1/s1 |
InChI Key |
PAZKUEDDPDHJSO-AZDSEBKLSA-N |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4O)C)C |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C |
Origin of Product |
United States |
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